Home > Products > Screening Compounds P46631 > 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide
4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide - 1428348-44-0

4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide

Catalog Number: EVT-3112687
CAS Number: 1428348-44-0
Molecular Formula: C20H21N7O3S
Molecular Weight: 439.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Pyrazinamide is a crucial first-line drug used in tuberculosis (TB) treatment, specifically in shortening TB therapy. []

Relevance: Pyrazinamide shares a structural similarity with 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide through the presence of a pyrazine ring. While the overall structures differ significantly, the researchers designing the target compound were inspired by the effectiveness of pyrazinamide in treating tuberculosis. They aimed to incorporate structural elements that might contribute to anti-tubercular activity. []

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives

Compound Description: These compounds are a series of novel derivatives designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. [, ] Five compounds from this series (6a, 6e, 6h, 6j, and 6k) showed significant activity with IC50 values ranging from 1.35 to 2.18 μM. []

Relevance: These substituted benzamide derivatives share several key structural features with 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide, including a piperazine ring, a pyrazine or pyridine ring, and a benzamide moiety. They represent a closely related chemical class explored for anti-tubercular activity, highlighting the importance of these specific structural features for potential biological activity against M. tuberculosis. [, ]

4-(4-Methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (Imatinib)

Compound Description: Imatinib is a known tyrosine kinase inhibitor, targeting specifically PDGF-R, BCR-ABL, and c-Kit. []

Relevance: Imatinib serves as a lead structure for the development of 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide. [] It shares a similar core structure, including a phenylaminopyrimidine moiety substituted with a pyridine ring at the 4-position. Both compounds also possess a methyl group in the 6-position and a benzamide structure in position 3 with a free NH group. These structural similarities suggest that 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide could potentially exhibit tyrosine kinase inhibitory activity like Imatinib. []

4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (Flumatinib)

Compound Description: Flumatinib (HH-GV678) is an antineoplastic tyrosine kinase inhibitor undergoing Phase I clinical trials in China for treating chronic myelogenous leukemia (CML). [] It primarily metabolizes via N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. []

Relevance: Flumatinib shares a close structural resemblance with 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide. Both compounds contain a pyrimidine ring substituted with a pyridine ring, a piperazine ring, and a benzamide moiety. The presence of these shared structural features suggests a potential for similar tyrosine kinase inhibitory activity in 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide. []

4-chloro-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (PAP19)

Compound Description: PAP19 is a tyrosine kinase inhibitor, derived from Imatinib. [] It effectively reduces collagen deposition and α-smooth muscle actin staining in bile duct-ligated rats, demonstrating its anti-fibrotic activity. []

Relevance: PAP19 demonstrates a clear structural relationship with 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide. Both compounds possess a pyrimidine ring substituted with a pyridine ring at the 4-position and a benzamide moiety connected to a phenyl ring. These shared structural features suggest that 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide could potentially exhibit tyrosine kinase inhibitory activity similar to PAP19. []

N-tert-butyl-3-(5-methyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-ylamino)-benzenesulfonamide (TG101209)

Compound Description: TG101209 is a novel JAK2 tyrosine kinase inhibitor, exhibiting significant in-vitro activity against multiple myeloma. [] It induces dose-dependent inhibition of cell growth in multiple myeloma cell lines and preferential cytotoxicity towards CD45+ myeloma cells. []

Relevance: TG101209, like 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide, incorporates a pyrimidine ring and a piperazine ring within its structure. This structural similarity, combined with the fact that both compounds are designed as kinase inhibitors, indicates a potential for shared or overlapping biological activities. []

6-acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

Compound Description: This compound is a selective cyclin-dependent kinase 4 (CDK4) inhibitor that exhibits potential in treating inflammation and cell proliferative diseases like cancer and restenosis. [, , , ]

Relevance: Both this CDK4 inhibitor and 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide share a common structural feature: the presence of a piperazine ring linked to a pyrimidine or pyridine ring system. This structural similarity, coupled with their shared focus on kinase inhibition, suggests a potential for related biological activities. [, , , ]

N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: Compound 56 is a brain-penetrant, selective, and high-affinity antagonist of the orexin-1 receptor (OX1R). [] It exhibits potential therapeutic value in treating psychiatric disorders associated with stress or hyperarousal states. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: Analog 24 is an aminopyrazole that selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. [] It reduces Mcl-1 levels in a concentration-dependent manner and sensitizes pancreatic cancer cell lines to navitoclax. []

Relevance: Analog 24, although structurally different from 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide in terms of core ring structures, highlights a key point: targeting CDKs can be a strategy for cancer treatment. Given that 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide bears structural resemblance to other kinase inhibitors, it's plausible that it could also exhibit activity against CDKs or other related kinase targets. []

(1R,3S,4S)-3-(hydroxycarbamoyl)-4-(4-phenylpiperidine-1-carbonyl)cyclohexyl pyrrolidine-1-carboxylate (Compound 2)

Compound Description: Compound 2 is a selective inhibitor of ADAM10, a metalloproteinase. [] It demonstrates potency in inhibiting ADAM10 and shows good blood-brain barrier permeability, indicating its potential for use as a pharmacological agent in neurological diseases. []

Relevance: Compound 2, while structurally distinct from 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide in terms of its core structure, shares a common element: the presence of a piperidine ring. This structural feature, alongside their shared focus on enzyme inhibition, suggests a potential for targeting similar biological pathways, although not necessarily the same enzyme. []

Overview

The compound 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide is a complex organic molecule that incorporates multiple functional groups, making it of interest in medicinal chemistry. It is classified under the broader category of pyrimidine derivatives and sulfonamides, which are known for their diverse biological activities, including potential applications in cancer therapy and as enzyme inhibitors.

Source and Classification

This compound is synthesized through various chemical processes, often involving reactions that incorporate piperazine and pyrimidine moieties. It falls into the classification of pharmaceutical intermediates, specifically those targeting biological pathways relevant to diseases such as cancer and neurological disorders. The compound's structure suggests it may interact with specific enzymes or receptors, making it a candidate for further pharmacological investigation.

Synthesis Analysis

Methods

The synthesis of 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide typically involves several steps:

  1. Formation of the Pyrimidine Core: The initial step usually involves the synthesis of a pyrimidine derivative, which can be achieved through cyclization reactions involving appropriate starting materials like 2-chloroacetyl derivatives and amines.
  2. Piperazine Attachment: The piperazine ring can be introduced via nucleophilic substitution reactions where piperazine derivatives react with activated carbonyl groups.
  3. Sulfonamide Formation: The final step often involves the reaction of an amine with a sulfonyl chloride to yield the sulfonamide functionality.

Technical Details

The synthesis may utilize microwave irradiation to enhance reaction rates and yields, commonly employed in modern organic synthesis for its efficiency. For example, conditions such as using cesium carbonate as a base in dimethylformamide at elevated temperatures are typical in these reactions .

Molecular Structure Analysis

Structure

The molecular structure of 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide features several key components:

  • Pyrimidine Ring: A six-membered ring containing nitrogen atoms.
  • Piperazine Ring: A saturated six-membered ring containing two nitrogen atoms.
  • Sulfonamide Group: A functional group characterized by a sulfur atom bonded to an oxygen atom and an amine.

Data

The molecular formula can be represented as C20H24N6O3SC_{20}H_{24}N_{6}O_{3}S, with a corresponding molar mass of approximately 404.51 g/mol. The compound's structure can be visualized using molecular modeling software to predict its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Acid-Base Reactions: The amine groups can engage in protonation or deprotonation depending on the pH of the environment.
  3. Coupling Reactions: The presence of carbonyl groups allows for coupling with other aromatic systems or aliphatic amines.

Technical Details

Reactions involving this compound often require careful control of temperature, solvent choice, and reaction time to optimize yields and minimize side products .

Mechanism of Action

Process

The mechanism by which 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide exerts its biological effects likely involves:

  1. Enzyme Inhibition: The compound may inhibit specific kinases or other enzymes by binding to their active sites or allosteric sites, altering their activity.
  2. Receptor Modulation: It could also interact with receptors involved in signaling pathways pertinent to cancer or neurodegenerative diseases.

Data

Studies on similar compounds indicate that modifications in the piperazine or pyrimidine moieties can significantly affect potency and selectivity against target enzymes .

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with moderate solubility in polar solvents like dimethyl sulfoxide or methanol. Its melting point would need to be determined experimentally.

Chemical Properties

Key chemical properties include:

  • Stability under acidic and basic conditions
  • Reactivity towards electrophiles due to the presence of nucleophilic sites
  • Potential for forming salts with acids due to its basic nitrogen atoms

Relevant analyses such as NMR (Nuclear Magnetic Resonance) and mass spectrometry would provide insight into its purity and structural integrity.

Applications

Scientific Uses

The primary applications of 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide include:

  1. Drug Development: As a lead compound for developing new therapeutic agents targeting specific cancers or neurological disorders.
  2. Biochemical Research: Its interactions with biological macromolecules make it useful for studying enzyme kinetics and receptor-ligand interactions.
  3. Pharmacological Studies: Investigating its efficacy and safety profiles could lead to novel treatment options for diseases where current therapies are inadequate.

Properties

CAS Number

1428348-44-0

Product Name

4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide

IUPAC Name

4-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carbonyl]benzenesulfonamide

Molecular Formula

C20H21N7O3S

Molecular Weight

439.49

InChI

InChI=1S/C20H21N7O3S/c21-31(29,30)16-6-4-15(5-7-16)20(28)27-11-9-26(10-12-27)19-13-18(23-14-24-19)25-17-3-1-2-8-22-17/h1-8,13-14H,9-12H2,(H2,21,29,30)(H,22,23,24,25)

InChI Key

ZUDVGBDKBCDVRC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.